molecular formula Ce2O3 B8682413 Mirek A CAS No. 11129-18-3

Mirek A

Cat. No. B8682413
CAS RN: 11129-18-3
M. Wt: 328.23 g/mol
InChI Key: DRVWBEJJZZTIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208446B2

Procedure details

Example 73 was repeated except that before aging a solution of cerium nitrate and a solution of ammonium vanadate were added sufficient to obtain about 8% by weight of cerium as cerium oxide and 4% by weight of vanadium as vanadium oxide on the final product based on the Al2O3 content. The rest of the processing was the same. XRD analysis indicated the products were Alumina doped with anionic clay.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Ce+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].N.[OH:15][V:16](=O)=O>>[Ce:5].[O-2:2].[Ce+3:5].[O-2:7].[O-2:11].[Ce+3:5].[V:16].[O-2:15].[V+5:16].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[V+5:16] |f:0.1.2.3,4.5,7.8.9.10.11,13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.O[V](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Ce]
Name
Type
product
Smiles
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
Name
Type
product
Smiles
[V]
Name
Type
product
Smiles
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07208446B2

Procedure details

Example 73 was repeated except that before aging a solution of cerium nitrate and a solution of ammonium vanadate were added sufficient to obtain about 8% by weight of cerium as cerium oxide and 4% by weight of vanadium as vanadium oxide on the final product based on the Al2O3 content. The rest of the processing was the same. XRD analysis indicated the products were Alumina doped with anionic clay.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Ce+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].N.[OH:15][V:16](=O)=O>>[Ce:5].[O-2:2].[Ce+3:5].[O-2:7].[O-2:11].[Ce+3:5].[V:16].[O-2:15].[V+5:16].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[V+5:16] |f:0.1.2.3,4.5,7.8.9.10.11,13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.O[V](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Ce]
Name
Type
product
Smiles
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
Name
Type
product
Smiles
[V]
Name
Type
product
Smiles
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07208446B2

Procedure details

Example 73 was repeated except that before aging a solution of cerium nitrate and a solution of ammonium vanadate were added sufficient to obtain about 8% by weight of cerium as cerium oxide and 4% by weight of vanadium as vanadium oxide on the final product based on the Al2O3 content. The rest of the processing was the same. XRD analysis indicated the products were Alumina doped with anionic clay.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Ce+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].N.[OH:15][V:16](=O)=O>>[Ce:5].[O-2:2].[Ce+3:5].[O-2:7].[O-2:11].[Ce+3:5].[V:16].[O-2:15].[V+5:16].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[V+5:16] |f:0.1.2.3,4.5,7.8.9.10.11,13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.O[V](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Ce]
Name
Type
product
Smiles
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
Name
Type
product
Smiles
[V]
Name
Type
product
Smiles
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07208446B2

Procedure details

Example 73 was repeated except that before aging a solution of cerium nitrate and a solution of ammonium vanadate were added sufficient to obtain about 8% by weight of cerium as cerium oxide and 4% by weight of vanadium as vanadium oxide on the final product based on the Al2O3 content. The rest of the processing was the same. XRD analysis indicated the products were Alumina doped with anionic clay.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Ce+3:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].N.[OH:15][V:16](=O)=O>>[Ce:5].[O-2:2].[Ce+3:5].[O-2:7].[O-2:11].[Ce+3:5].[V:16].[O-2:15].[V+5:16].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[V+5:16] |f:0.1.2.3,4.5,7.8.9.10.11,13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N.O[V](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[Ce]
Name
Type
product
Smiles
[O-2].[Ce+3].[O-2].[O-2].[Ce+3]
Name
Type
product
Smiles
[V]
Name
Type
product
Smiles
[O-2].[V+5].[O-2].[O-2].[O-2].[O-2].[V+5]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.